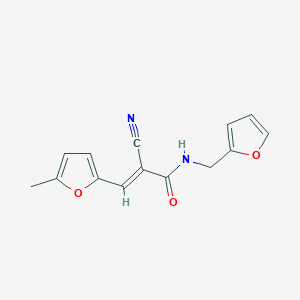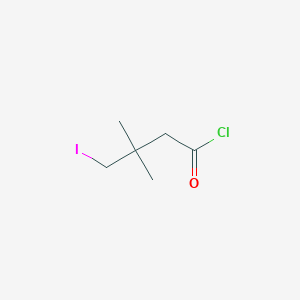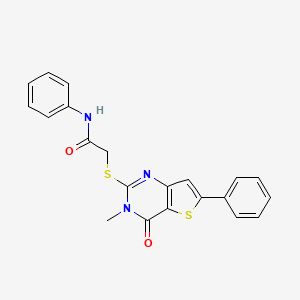![molecular formula C24H18ClN5O3S B2599731 N-(3-chloro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1242964-15-3](/img/structure/B2599731.png)
N-(3-chloro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H18ClN5O3S and its molecular weight is 491.95. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
Synthesis Techniques : The compound is part of a class of chemicals that have been synthesized through various chemical reactions, including condensation of thienopyrimidin with chloro-N-phenylacetamides, employing solvents like acetone in the presence of potassium carbonate (K2CO3) for the synthesis of novel derivatives (Kerru et al., 2019). The chemical structure of such compounds is typically confirmed using spectroscopic methods such as IR, NMR (1H, 13C), and mass spectrometry.
Antimicrobial Activity
Antibacterial and Antifungal Potency : A significant area of application for these compounds is in antimicrobial activity. For instance, specific derivatives have shown potent antibacterial efficacy against pathogens like E. coli, B. subtilis, and others, with minimum inhibitory concentrations indicating strong antibacterial potency. Similar compounds have also demonstrated antifungal activity against species like A. flavus and C. albicans, comparing favorably with standard antifungal agents like Fluconazole (Kerru et al., 2019).
Antioxidant and Anti-inflammatory Activities
Antioxidant Properties : Certain derivatives have been explored for their antioxidant capabilities, showing significant radical scavenging activities in various assays. The presence of electron-donating and withdrawing groups on the thienopyrimidine ring influences the antioxidant activity of these compounds (Kotaiah et al., 2012).
Anti-inflammatory Properties : Some studies have synthesized and tested derivatives for their anti-inflammatory activities, revealing that specific compounds possess noteworthy activity in reducing inflammation in in vivo models (Nargund et al., 1994).
Antitumor Activity
Anticancer Potential : Research has also focused on the antitumor activities of thienopyrimidine derivatives. Various compounds within this class have been evaluated against different human cancer cell lines, showing promising antitumor efficacy. Some compounds are noted for their activity comparable to known chemotherapeutic agents, highlighting their potential as cancer treatment options (Hafez et al., 2017).
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5O3S/c1-13-8-9-16(10-17(13)25)27-18(31)11-30-12-26-23-19(24(30)32)14(2)20(34-23)22-28-21(29-33-22)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWILDWHFVQIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC=C5)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-3-[2-oxo-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2599648.png)
![1-Naphthalen-2-ylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2599649.png)

![5-(4-Benzylpiperazin-1-yl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2599652.png)
![7-(3,5-dimethylphenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2599655.png)
![1H-Pyrrolo[2,3-b]pyridine, 2-ethynyl-](/img/structure/B2599658.png)

![2-butylsulfanyl-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2599662.png)
![N-(3-Methylphenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide](/img/structure/B2599663.png)




![4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol](/img/structure/B2599671.png)